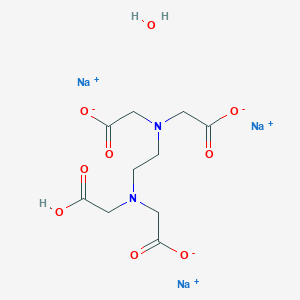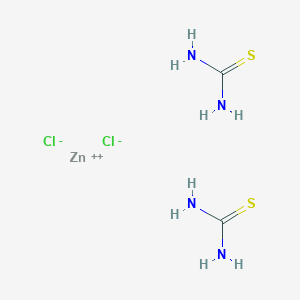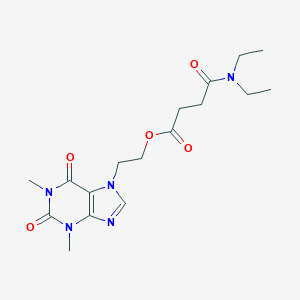
2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate involves the inhibition of various enzymes such as cyclooxygenase (COX), lipoxygenase (LOX), and phospholipase A2 (PLA2). This compound also inhibits the replication of certain viruses such as herpes simplex virus and human cytomegalovirus.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate possesses significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound also exhibits antiviral effects by inhibiting the replication of certain viruses such as herpes simplex virus and human cytomegalovirus. In addition, it has been shown to possess anticancer properties by inducing apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate in lab experiments is its ability to inhibit various enzymes and exhibit anti-inflammatory, antiviral, and anticancer properties. However, one of the limitations is that this compound may not be suitable for use in vivo due to its potential toxicity.
Orientations Futures
There are several future directions for the study of 2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate. One possible direction is to investigate its potential applications in the treatment of various diseases such as cancer, viral infections, and inflammatory disorders. Another direction is to explore its structure-activity relationship (SAR) and develop more potent analogs with improved pharmacological properties. Additionally, the development of new synthetic methods for this compound may also be explored to improve its yield and purity.
Conclusion
In conclusion, 2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate is a chemical compound with potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. Its mechanism of action involves the inhibition of various enzymes and the inhibition of viral replication. This compound possesses significant anti-inflammatory, antiviral, and anticancer properties, making it a promising candidate for the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate involves the reaction of 2,6-dioxopurine-3-ethylamine with diethylmalonate in the presence of a base such as sodium ethoxide. The resulting product is then treated with diethylamine and acetic anhydride to obtain the final compound.
Applications De Recherche Scientifique
2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate has been extensively studied for its potential applications in various fields such as pharmacology, biochemistry, and medicinal chemistry. It has been shown to possess anti-inflammatory, antiviral, and anticancer properties.
Propriétés
Numéro CAS |
12712-75-3 |
|---|---|
Nom du produit |
2-(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-yl)ethyl 4-(diethylamino)-4-oxobutyrate |
Formule moléculaire |
C17H25N5O5 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)ethyl 4-(diethylamino)-4-oxobutanoate |
InChI |
InChI=1S/C17H25N5O5/c1-5-21(6-2)12(23)7-8-13(24)27-10-9-22-11-18-15-14(22)16(25)20(4)17(26)19(15)3/h11H,5-10H2,1-4H3 |
Clé InChI |
KCFIDDRVZLDJEY-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)CCC(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
SMILES canonique |
CCN(CC)C(=O)CCC(=O)OCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Autres numéros CAS |
12712-75-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Nitrophenyl)-1,3-thiazol-2-yl]thiourea](/img/structure/B80977.png)
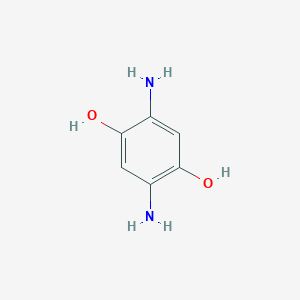
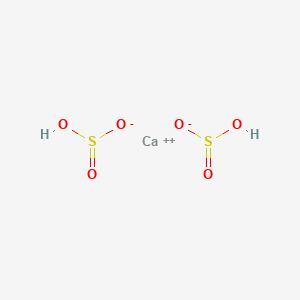
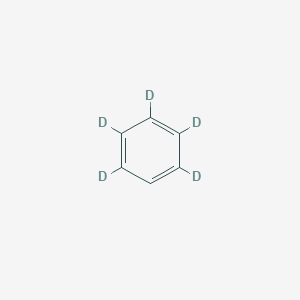
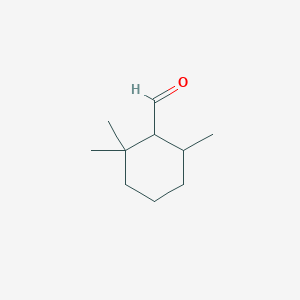
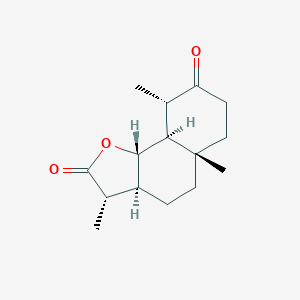
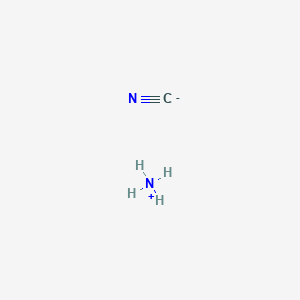
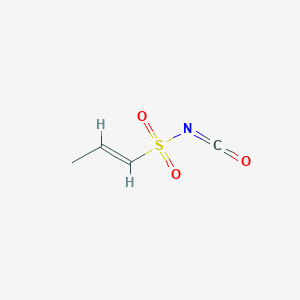
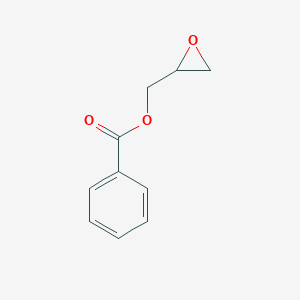
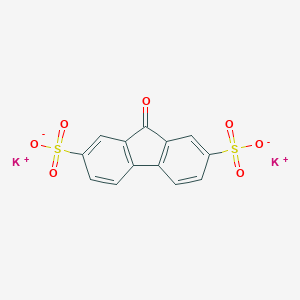
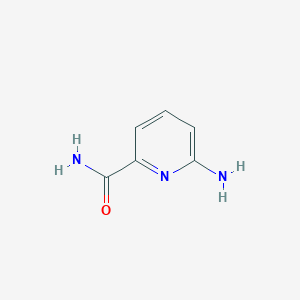
![4-Methylbenzo[b]thiophene](/img/structure/B81002.png)
